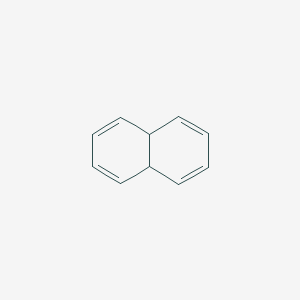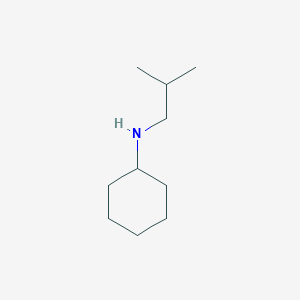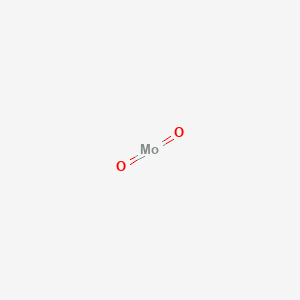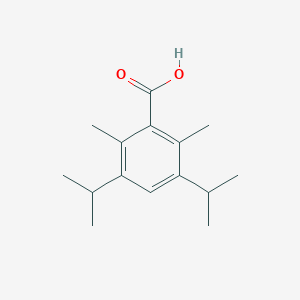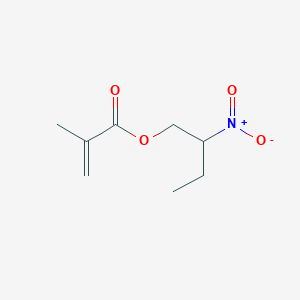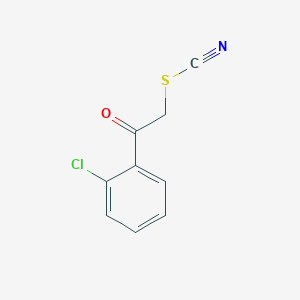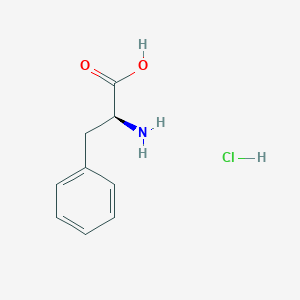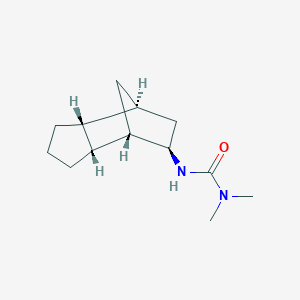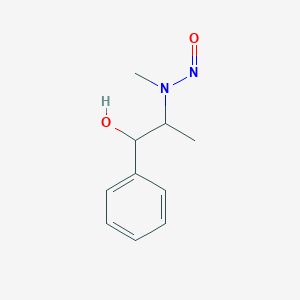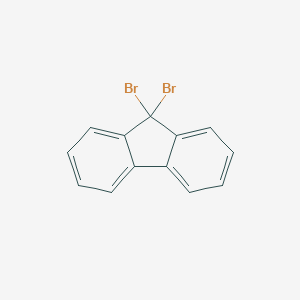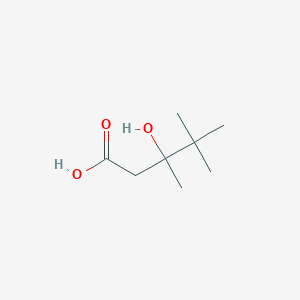
3-Hydroxy-3,4,4-trimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3,4,4-trimethylpentanoic acid (HTPA) is a naturally occurring compound that has gained considerable attention in recent years due to its potential therapeutic applications. It is a branched-chain fatty acid that is found in various sources, including human plasma, dairy products, and certain types of fish. HTPA has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3,4,4-trimethylpentanoic acid is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-Hydroxy-3,4,4-trimethylpentanoic acid has also been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer properties.
Biochemische Und Physiologische Effekte
3-Hydroxy-3,4,4-trimethylpentanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 3-Hydroxy-3,4,4-trimethylpentanoic acid has also been shown to reduce the levels of ROS in various tissues, which could be beneficial in preventing oxidative damage. Additionally, 3-Hydroxy-3,4,4-trimethylpentanoic acid has been found to induce apoptosis in cancer cells, which could be useful in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Hydroxy-3,4,4-trimethylpentanoic acid is that it is a naturally occurring compound, which means that it is generally considered safe and non-toxic. Additionally, 3-Hydroxy-3,4,4-trimethylpentanoic acid is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3-Hydroxy-3,4,4-trimethylpentanoic acid is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-Hydroxy-3,4,4-trimethylpentanoic acid. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of its therapeutic potential. Additionally, research could be conducted to determine the optimal dosage and delivery method for 3-Hydroxy-3,4,4-trimethylpentanoic acid. Finally, further studies could be conducted to investigate the potential use of 3-Hydroxy-3,4,4-trimethylpentanoic acid in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, 3-Hydroxy-3,4,4-trimethylpentanoic acid is a naturally occurring compound with potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for the treatment of various diseases. Although its mechanism of action is not fully understood, 3-Hydroxy-3,4,4-trimethylpentanoic acid has been the subject of numerous scientific studies, and its potential therapeutic applications continue to be investigated.
Synthesemethoden
3-Hydroxy-3,4,4-trimethylpentanoic acid is synthesized through the condensation of 2-methyl-1,3-propanediol and acetylacetone in the presence of a strong acid catalyst. The reaction yields a mixture of isomers, with the major product being the 3-hydroxy-3,4,4-trimethylpentanoic acid isomer. The synthesis of 3-Hydroxy-3,4,4-trimethylpentanoic acid is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3,4,4-trimethylpentanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. 3-Hydroxy-3,4,4-trimethylpentanoic acid has also been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage in various tissues. Additionally, 3-Hydroxy-3,4,4-trimethylpentanoic acid has been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
16466-40-3 |
|---|---|
Produktname |
3-Hydroxy-3,4,4-trimethylpentanoic acid |
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3-hydroxy-3,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-7(2,3)8(4,11)5-6(9)10/h11H,5H2,1-4H3,(H,9,10) |
InChI-Schlüssel |
RTKITZIRJNYAPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(CC(=O)O)O |
Kanonische SMILES |
CC(C)(C)C(C)(CC(=O)O)O |
Andere CAS-Nummern |
16466-40-3 |
Synonyme |
3-hydroxy-3,4,4-trimethyl-pentanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



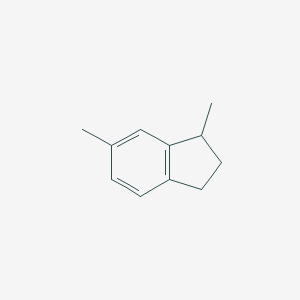
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
